Technical Whitepaper: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Technical Whitepaper: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
The Orthogonal "Linchpin" Scaffold for Diversity-Oriented Synthesis
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2 ) represents a high-value "linchpin" intermediate. Its structural architecture is defined by two chemically distinct and orthogonal reactive handles: an electrophilic aldehyde and a cross-coupling-ready aryl bromide .
This bifunctionality allows researchers to grow molecular complexity in two directions independently. It is extensively utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel Schiff-base ligands. This guide provides a validated technical roadmap for its synthesis, characterization, and strategic application in drug discovery pipelines.
Part 2: Chemical Identity & Physiochemical Profile
This molecule is a derivative of vanillin, modified at the phenolic position with a 4-bromobenzyl moiety. Its lipophilicity and rigidity make it an ideal core for fragment-based drug design (FBDD).
| Property | Specification |
| CAS Number | 352455-48-2 |
| IUPAC Name | 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.5 (Lipophilic) |
| H-Bond Acceptors | 3 (Ether, Methoxy, Aldehyde) |
| H-Bond Donors | 0 |
| Key Functional Groups | Aryl Aldehyde (C1), Aryl Bromide (C4'), Ether Linkage |
Part 3: Synthetic Architecture (Protocol)
The synthesis follows a classic Williamson Ether Synthesis . While conceptually simple, the choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde) and ensure high yields.
Validated Protocol: Alkylation of Vanillin
Reaction Overview:
Reagents:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde): 1.0 equiv (e.g., 15.2 g, 100 mmol)
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4-Bromobenzyl bromide: 1.05 equiv (e.g., 26.2 g, 105 mmol)
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Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, granular)
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Potassium Iodide (KI): 0.1 equiv (Catalytic Finkelstein condition to accelerate reaction)
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Solvent: N,N-Dimethylformamide (DMF) or Acetone (DMF is preferred for speed; Acetone for easier workup).
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (1.0 equiv) in DMF (5 mL per gram of substrate). Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Why: Pre-generation of the phenoxide ensures rapid nucleophilic attack once the electrophile is added.
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Addition: Add KI (0.1 equiv) followed by the dropwise addition of 4-Bromobenzyl bromide (1.05 equiv) dissolved in a minimal amount of DMF.
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Vanillin) will disappear (lower R_f due to phenolic -OH), and the product will appear as a less polar spot.
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Quench & Workup:
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Pour the reaction mixture into crushed ice-water (10x volume of DMF).
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Vigorous stirring will precipitate the product as a solid.
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Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.
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Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
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Yield Expectation: 85–95%.
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Visualizing the Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target scaffold.
Part 4: Strategic Reactivity & Applications
The power of CAS 352455-48-2 lies in its divergent reactivity . It serves as a branching point in library synthesis.
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Path A: The Aldehyde Handle (C-1)
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Reactivity: Electrophilic attack.
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Applications: Reductive amination (to form amines), Knoevenagel condensation (to form styrenes/cinnamic acids), or oxidation to carboxylic acids.
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Drug Relevance: Formation of Schiff bases often used to target bacterial DNA gyrase.
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Path B: The Aryl Bromide Handle (C-4')
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Reactivity: Metal-catalyzed Cross-Coupling.
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Applications: Suzuki-Miyaura (aryl-aryl bonds), Buchwald-Hartwig (aryl-amine bonds), or Sonogashira (aryl-alkyne bonds).
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Drug Relevance: Extension of the biaryl system to access deep hydrophobic pockets in kinase enzymes (e.g., p38 MAP kinase inhibitors).
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Strategic Pathway Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of the intermediate before proceeding to costly coupling steps, the following analytical signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.85 ppm (s, 1H) | Aldehyde proton. Sharp singlet. Disappearance indicates oxidation or degradation. |
| δ ~5.20 ppm (s, 2H) | Benzylic CH₂. Distinct singlet connecting the two aryl rings. | |
| δ ~3.85 ppm (s, 3H) | Methoxy group. Characteristic singlet. | |
| δ 7.0–7.8 ppm (m, 7H) | Aromatic region. Integration must sum to 7 protons. | |
| IR Spectroscopy | 1680–1700 cm⁻¹ | Strong C=O stretch (Aldehyde). |
| 1260 cm⁻¹ | C-O-C asymmetric stretch (Ether). | |
| Mass Spectrometry | m/z 320/322 (1:1 ratio) | Characteristic isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). Essential for confirming the halogen is intact. |
References
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Sigma-Aldrich. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Datasheet. Retrieved from
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PubChem. (n.d.).[1][2][3][4] Compound Summary for CAS 352455-48-2. National Center for Biotechnology Information. Retrieved from [2]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5][2] (Reference for Williamson Ether Synthesis mechanism).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
